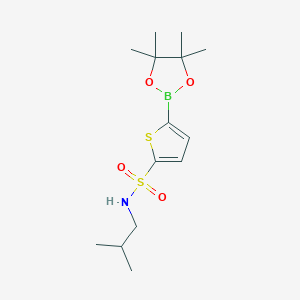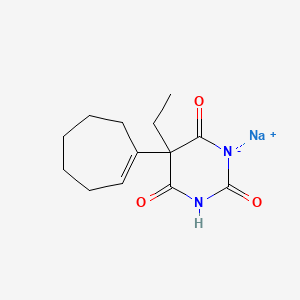
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a cycloheptene ring and an ethyl group attached to the barbituric acid core, which is further modified to form a sodium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt typically involves the following steps:
Formation of the Cycloheptene Ring: The cycloheptene ring can be synthesized through various methods, including the Diels-Alder reaction or ring-closing metathesis.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of Barbituric Acid Core: The barbituric acid core is synthesized through the condensation of urea and malonic acid derivatives.
Final Assembly: The cycloheptene and ethyl-substituted barbituric acid are combined under specific conditions to form the final compound, which is then converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the cycloheptene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted barbiturates or cycloheptene derivatives.
Aplicaciones Científicas De Investigación
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying ion channel modulation.
Medicine: Explored for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent CNS depression. The compound’s unique structure allows it to interact with specific subunits of the GABA-A receptor, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but a different chemical structure.
Secobarbital: A barbiturate with a shorter duration of action compared to 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt.
Thiopental: A barbiturate used primarily for induction of anesthesia.
Uniqueness
This compound is unique due to its cycloheptene ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature may influence its binding affinity to the GABA-A receptor and its overall efficacy as a CNS depressant.
Propiedades
Número CAS |
17626-60-7 |
|---|---|
Fórmula molecular |
C13H17N2NaO3 |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1 |
Clave InChI |
WTFUIOZBBSAYJP-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+] |
Números CAS relacionados |
509-86-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



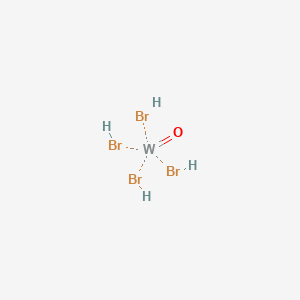

![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
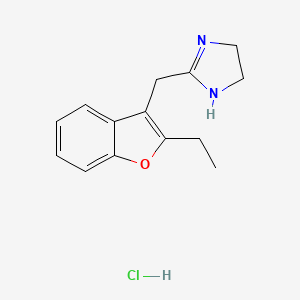
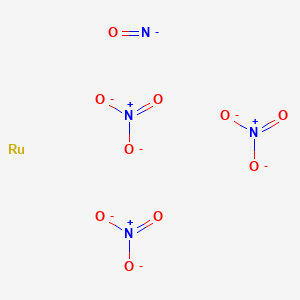


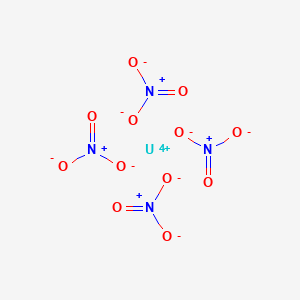

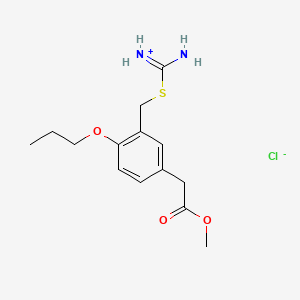
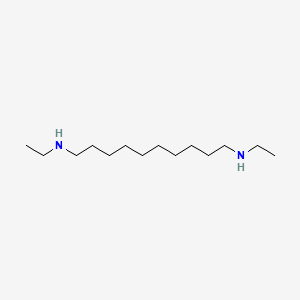
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
